Calculated cLogP Differentiation vs. 6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic Acid and 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid
The target compound exhibits a calculated cLogP of 6.48 , which is substantially higher than the cLogP values estimated for its closest furan-substituted analogs that lack the 5-(2-chlorophenyl) substituent (6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, estimated cLogP ~3.0–3.5) . This ~3-log-unit increase in lipophilicity is directly attributable to the ortho-chlorophenyl ring appended to the furan and has critical implications for membrane permeability, plasma protein binding, and CNS penetration potential.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 6.48 |
| Comparator Or Baseline | 6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, estimated cLogP ~3.0–3.5 |
| Quantified Difference | ΔcLogP ≈ 3.0–3.5 log units higher for the target compound |
| Conditions | Calculated values; ChemSrc/ALOGPS estimation |
Why This Matters
A cLogP difference of >3 log units translates to a theoretical ~1,000-fold difference in partition coefficient, directly influencing experimental protocols for solubility, formulation, and cell-based assay conditions.
- [1] PubChem. 6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, CID 686152. Structure-based estimation. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2024). View Source
